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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B15622686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Nilotinib-13C,d3, an isotopically labeled version of the tyrosine kinase inhibitor Nilotinib.

This stable isotope-labeled compound is a crucial tool for researchers in drug metabolism,

pharmacokinetic (PK) studies, and as an internal standard in quantitative mass spectrometry-

based assays.

Introduction
Nilotinib is a highly potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the causative

agent in Chronic Myeloid Leukemia (CML).[1][2] The introduction of a stable isotopic label,

specifically a combination of Carbon-13 (¹³C) and deuterium (d3), into the Nilotinib molecule

provides a variant that is chemically identical to the parent drug but distinguishable by its mass.

This property makes Nilotinib-13C,d3 an invaluable internal standard for liquid

chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate

quantification of Nilotinib in biological matrices.[3]

Synthesis of Nilotinib-13C,d3
While a specific detailed protocol for the synthesis of Nilotinib-13C,d3 is not readily available

in published literature, a plausible synthetic route can be devised based on established

methods for the synthesis of Nilotinib and its analogs, utilizing commercially available
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isotopically labeled starting materials. The key labeled precursor required is 4-(methyl-d3)-1H-

imidazole, with a ¹³C label incorporated in the Nilotinib backbone.

The proposed synthesis involves a multi-step process culminating in the coupling of the key

amine and carboxylic acid intermediates.

Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This intermediate can be synthesized from 1-fluoro-3-nitro-5-(trifluoromethyl)benzene and 4-

(methyl-d3)-1H-imidazole, followed by reduction of the nitro group to an aniline.

Step 2: Synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This fragment is synthesized as described in the literature for unlabeled Nilotinib.

Step 3: Amide Coupling to form Nilotinib-13C,d3

The final step involves the amide coupling of the aniline from Step 1 with the carboxylic acid

from Step 2. To incorporate the ¹³C label, a ¹³C-labeled version of the carboxylic acid or a

precursor would be used in Step 2.

Reaction: The aniline (1.1 eq) and the carboxylic acid (1.0 eq) are dissolved in a suitable

solvent such as N,N-dimethylformamide (DMF).

Coupling Agent: A peptide coupling reagent like HATU (1.2 eq) and a base such as

diisopropylethylamine (DIPEA) (2.0 eq) are added to the solution.

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

Work-up and Purification: The reaction is quenched with water, and the product is extracted

with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with

brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude

product is then purified by column chromatography on silica gel to yield Nilotinib-13C,d3.

Characterization of Nilotinib-13C,d3
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Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Nilotinib-13C,d3. The following analytical techniques are

typically employed:

Data Presentation
Parameter Method Expected Result

Identity

Molecular Formula - C₂₈H₁₉¹³C D₃F₃N₇O

Molecular Weight Mass Spectrometry
Expected: ~533.5 g/mol

(Monoisotopic)

¹H NMR NMR Spectroscopy

Spectrum consistent with

Nilotinib structure, with the

absence of the N-methyl

proton signal on the imidazole

ring.

¹³C NMR NMR Spectroscopy

Spectrum consistent with

Nilotinib structure, with one

carbon signal showing ¹³C

enrichment and splitting

patterns consistent with

labeling.

Purity

Chemical Purity HPLC-UV >98%

Isotopic Purity Mass Spectrometry >99% for both ¹³C and d3

Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method

with UV detection is used to determine the chemical purity of the synthesized compound.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Detection: UV at a wavelength of 254 nm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular weight and isotopic enrichment of Nilotinib-13C,d3. The observed mass should

correspond to the calculated mass of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will be similar to that of unlabeled Nilotin-ib, with the key difference

being the absence of the singlet corresponding to the methyl protons on the imidazole

ring.

¹³C NMR: The spectrum will show a significantly enhanced signal for the ¹³C-labeled

carbon atom, and the signals for carbons adjacent to the deuterium-labeled methyl group

may show altered splitting patterns or be broadened.

Mechanism of Action and Signaling Pathway
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The Bcr-Abl fusion protein is a

constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML.[2]

Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and

blocking downstream signaling pathways that lead to cell proliferation and survival.[2]

The primary signaling pathway inhibited by Nilotinib is the Bcr-Abl pathway, which involves

several downstream effectors:

RAS/MAPK Pathway: Bcr-Abl activation leads to the activation of the Ras/MAPK pathway,

which promotes cell proliferation.[4][5]

PI3K/AKT Pathway: This pathway is crucial for cell survival and is also activated by Bcr-Abl.

[4][5]

JAK/STAT Pathway: Bcr-Abl can also activate the JAK/STAT pathway, which is involved in

cell growth and differentiation.
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By inhibiting Bcr-Abl, Nilotinib effectively shuts down these oncogenic signaling cascades,

leading to apoptosis (programmed cell death) of the cancer cells.
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Caption: Proposed synthetic workflow for Nilotinib-13C,d3.
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Caption: Nilotinib's inhibition of the Bcr-Abl signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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